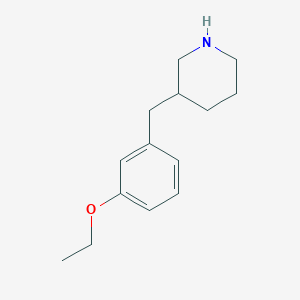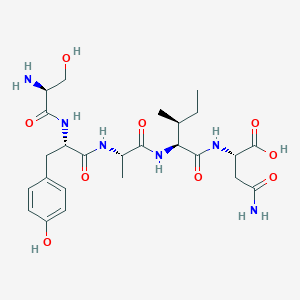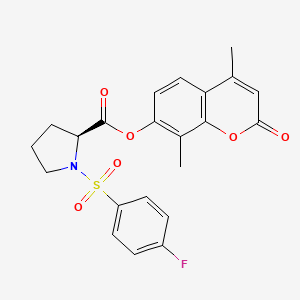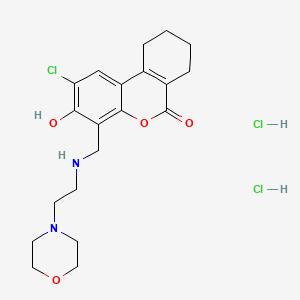
C20H27Cl3N2O4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C20H27Cl3N2O4 Chlorpheniramine maleate . It is a white crystalline powder that is soluble in water, alcohol, and chloroform. This compound is widely used as an antihistamine to relieve symptoms of allergy, hay fever, and the common cold .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorpheniramine maleate is synthesized through a multi-step process. The initial step involves the preparation of 4-chlorobenzylpyridine . This is achieved by reacting 4-chlorobenzyl chloride with pyridine in the presence of a base. The resulting product is then reacted with dimethylaminoethyl chloride to form chlorpheniramine . Finally, chlorpheniramine is reacted with maleic acid to produce chlorpheniramine maleate .
Industrial Production Methods
Industrial production of chlorpheniramine maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpheniramine maleate undergoes several types of chemical reactions, including:
Oxidation: Chlorpheniramine can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert chlorpheniramine into its corresponding amine derivatives.
Substitution: Chlorpheniramine can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and amine derivatives . These products are often studied for their pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
Chlorpheniramine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Researchers use it to study the effects of antihistamines on cellular processes and immune responses.
Medicine: It is widely used in clinical research to develop new antihistamine drugs and formulations.
Industry: Chlorpheniramine maleate is used in the formulation of various over-the-counter and prescription medications for allergy relief
Mécanisme D'action
Chlorpheniramine maleate exerts its effects by blocking histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. The compound also has mild anticholinergic and sedative effects, which contribute to its overall therapeutic profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar antihistaminic and sedative properties.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Cetirizine: A second-generation antihistamine known for its long-lasting effects.
Uniqueness
Chlorpheniramine maleate is unique due to its potent antihistaminic activity and low toxicity . It is also one of the most widely used first-generation antihistamines, making it a valuable compound in both clinical and research settings .
Propriétés
Formule moléculaire |
C20H27Cl3N2O4 |
|---|---|
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
2-chloro-3-hydroxy-4-[(2-morpholin-4-ylethylamino)methyl]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;dihydrochloride |
InChI |
InChI=1S/C20H25ClN2O4.2ClH/c21-17-11-15-13-3-1-2-4-14(13)20(25)27-19(15)16(18(17)24)12-22-5-6-23-7-9-26-10-8-23;;/h11,22,24H,1-10,12H2;2*1H |
Clé InChI |
KZFWKGGJIXZEAR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=CC(=C(C(=C3OC2=O)CNCCN4CCOCC4)O)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


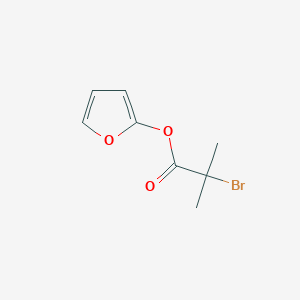
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
![4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)
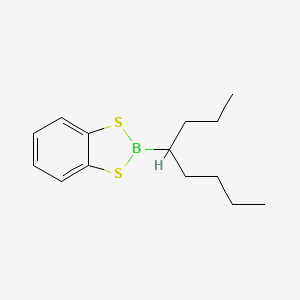
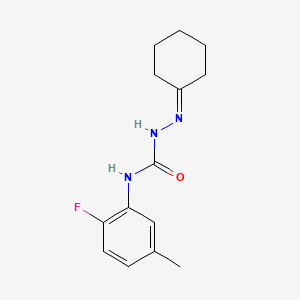
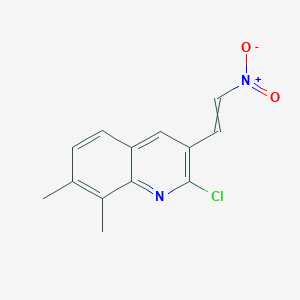
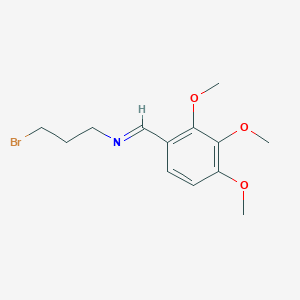
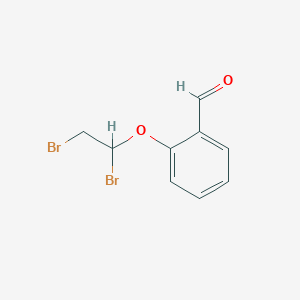
![2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B12622618.png)
![3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene](/img/structure/B12622620.png)
![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)
